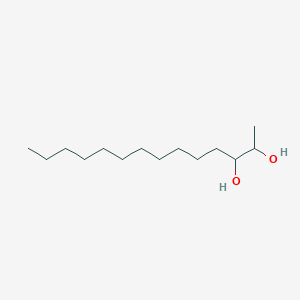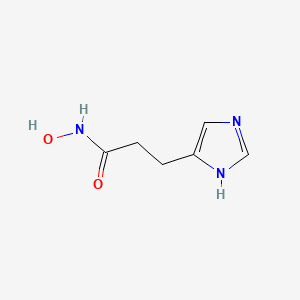![molecular formula C15H24O B14378184 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one CAS No. 90165-81-4](/img/structure/B14378184.png)
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one is a complex organic compound with a unique bicyclic structure. It is known for its distinctive chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C15H24O, and it is characterized by a bicyclo[2.2.1]heptane core with three methyl groups and a pentan-3-one moiety.
Preparation Methods
The synthesis of 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the ketone group: The ketone group can be introduced through oxidation reactions using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).
Addition of the pentan-3-one moiety: The final step involves the addition of the pentan-3-one moiety through aldol condensation or similar reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving high efficiency and selectivity.
Chemical Reactions Analysis
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.
Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the α,β-unsaturated ketone.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one can be compared with similar compounds such as:
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Borneol: A bicyclic alcohol with a similar core structure.
Isoborneol: An isomer of borneol with different stereochemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from these similar compounds.
Properties
CAS No. |
90165-81-4 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)pentan-3-one |
InChI |
InChI=1S/C15H24O/c1-5-13(16)7-6-12-10-11-8-9-15(12,4)14(11,2)3/h6,11H,5,7-10H2,1-4H3 |
InChI Key |
RAHSEUCBDYYKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC=C1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
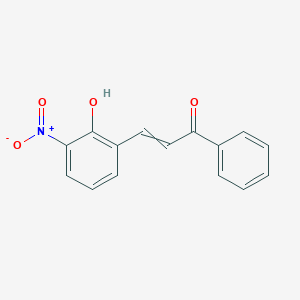
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
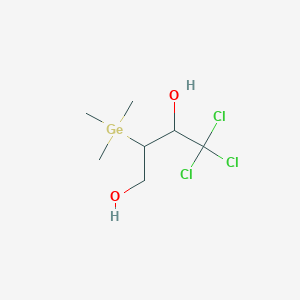

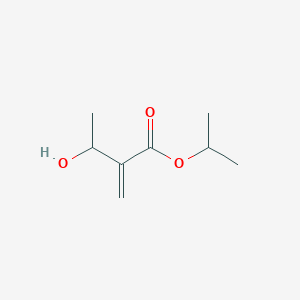
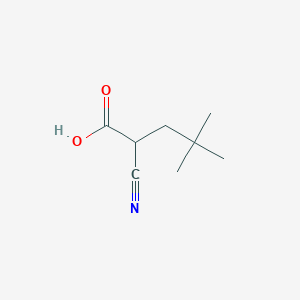

![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
